![molecular formula C14H9ClF3NO2 B2816028 1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone CAS No. 478065-94-0](/img/structure/B2816028.png)

1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

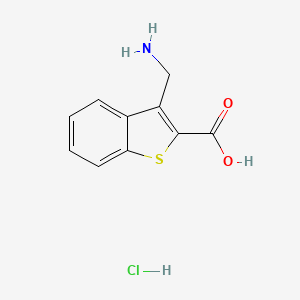

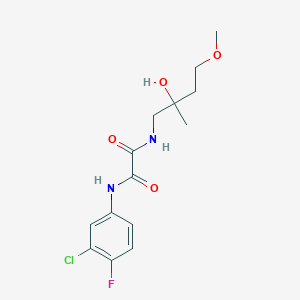

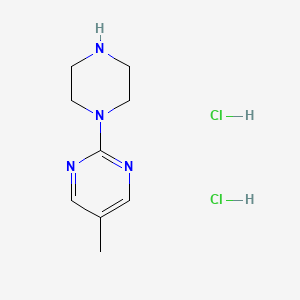

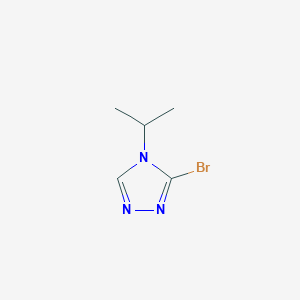

This compound is a complex organic molecule that contains a trifluoromethyl group (-CF3) and a chloro group (-Cl) attached to a pyridine ring, which is then linked via an ether bond (R-O-R’) to a phenyl ring attached to an ethanone group (C(=O)-CH3) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would likely affect the electronic structure of the pyridine ring . The ether linkage between the pyridine and phenyl rings would also have an impact on the overall structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique

Antimicrobial Activity

The synthesis of derivatives of "1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone" and their antimicrobial activities have been explored. One study involved synthesizing 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5,6-dihydropyrimidin-2(1H)-one derivatives, showcasing antimicrobial activities against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. This suggests the potential of this chemical structure in developing new antimicrobial agents (Dave, Patel, Nimavat, Vyas, & Patel, 2013).

Electrophilic Trifluoromethylthiolation Reagent

Another application is found in organic synthesis, where derivatives of this compound serve as electrophilic trifluoromethylthiolation reagents. This functionality is useful for introducing trifluoromethylthio groups into various organic molecules, enhancing their properties for further applications in medicinal chemistry and materials science (Huang et al., 2016).

Polymer Synthesis

The compound has been utilized in the synthesis of novel fluorinated polyimides, indicating its importance in the materials science field. These polyimides exhibit excellent thermal stability, mechanical properties, and solubility in polar organic solvents, marking their potential use in high-performance materials (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Anticonvulsant Activity

Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of the compound, showed significant anticonvulsant activity in animal models of epilepsy. This demonstrates the compound's potential as a scaffold for developing new anticonvulsant drugs (Kamiński, Wiklik, & Obniska, 2015).

Antiviral Activity

Compounds synthesized from "1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone" have been evaluated for antiviral activities, including anti-HSV1 and anti-HAV-MBB, indicating their potential in antiviral therapy development (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Mécanisme D'action

Orientations Futures

The future directions for research on this compound would likely depend on its intended use. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

Propriétés

IUPAC Name |

1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c1-8(20)9-3-2-4-11(5-9)21-13-12(15)6-10(7-19-13)14(16,17)18/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXOEGRDPONLIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((4-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2815948.png)

![3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2815951.png)

![2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2815955.png)

![N-(1-cyano-1-methylethyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2815956.png)

![5-(furan-2-yl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2815959.png)

![(E)-3-thiophen-2-yl-N-[5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]naphthalen-1-yl]prop-2-enamide](/img/structure/B2815960.png)

![(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2815962.png)

![5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2815965.png)

![N-[(1,2-dimethylindol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2815967.png)